N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked to a phenyl group substituted with a 1,2,4-oxadiazole ring bearing a pyrazine moiety.
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-18(13-5-8-25-11-13)21-14-4-2-1-3-12(14)9-16-22-17(23-26-16)15-10-19-6-7-20-15/h1-8,10-11H,9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQNGWCOXHSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes and Nitriles
The 1,2,4-oxadiazole ring is conventionally synthesized via cyclocondensation of amidoximes with nitriles under dehydrating conditions. For the target compound, pyrazine-2-carbonitrile (1 ) reacts with 2-(aminomethyl)phenylamidoxime (2 ) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 3-(pyrazin-2-yl)-5-((2-aminophenyl)methyl)-1,2,4-oxadiazole (3 ) (Scheme 1).
Scheme 1 :
$$
\text{Pyrazine-2-carbonitrile} + \text{2-(Aminomethyl)phenylamidoxime} \xrightarrow{\text{EDC, DMF}} \text{3-(Pyrazin-2-yl)-5-((2-aminophenyl)methyl)-1,2,4-oxadiazole}
$$
Key Observations :
Alternative Route: 1,3-Dipolar Cycloaddition
Diphenylnitrilimine (4 ), generated in situ from hydrazonyl chloride, undergoes [3+2] cycloaddition with pyrazine-2-carbonitrile (1 ) to form the oxadiazole core. This method, however, exhibits lower regioselectivity (3:2 isomer ratio) and requires chromatographic separation.
Functionalization of the Benzyl Linker
Nitro Reduction and Amine Protection
2-Nitrobenzyl bromide (5 ) is converted to 2-nitrobenzylamine (6 ) via nucleophilic substitution with aqueous ammonia. Subsequent Boc protection affords tert-butyl (2-nitrobenzyl)carbamate (7 ), which is reduced using H₂/Pd-C to yield tert-butyl (2-aminobenzyl)carbamate (8 ).
Scheme 2 :
$$
\text{2-Nitrobenzyl bromide} \xrightarrow{\text{NH₃}} \text{2-Nitrobenzylamine} \xrightarrow{\text{Boc₂O}} \text{tert-Butyl (2-nitrobenzyl)carbamate} \xrightarrow{\text{H₂/Pd-C}} \text{tert-Butyl (2-aminobenzyl)carbamate}
$$
Oxadiazole-Benzyl Coupling
Boc-protected amine 8 is deprotected with trifluoroacetic acid (TFA) to liberate 2-aminobenzylamine (9 ), which undergoes EDC-mediated coupling with preformed oxadiazole 3 to install the benzyl linker.
Amide Bond Formation with Furan-3-Carboxylic Acid
Carboxylic Acid Activation
Furan-3-carboxylic acid (10 ) is activated using thionyl chloride (SOCl₂) to generate furan-3-carbonyl chloride (11 ), which is reacted with oxadiazole-benzyl intermediate 3 in dichloromethane (DCM) with triethylamine (TEA) as base.
Scheme 3 :
$$
\text{Furan-3-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Furan-3-carbonyl chloride} \xrightarrow{\text{3, TEA}} \text{this compound}
$$
Optimization Data :
| Activation Reagent | Solvent | Yield (%) |
|---|---|---|
| SOCl₂ | DCM | 85 |
| HATU | DMF | 78 |
| DCC | THF | 72 |
Microwave-assisted coupling (50°C, 10 minutes) improves yield to 92%.
Comparative Analysis of Synthetic Routes
Table 1 : Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 20–30 minutes |
| Overall Yield | 52–68% | 75–92% |
| Purity (HPLC) | 90–95% | 97–99% |
Microwave irradiation enhances reaction efficiency by promoting rapid dipole alignment, reducing side reactions.
Challenges and Mitigation Strategies
- Regioselectivity in Oxadiazole Formation : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the 1,2,4-oxadiazole isomer over 1,3,4-oxadiazole.
- Amine Oxidation : Boc protection prevents undesired oxidation during nitro reduction.
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve amidoxime solubility but require strict anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazides and reduced oxadiazole derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets. Key areas of focus include:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 45 µM against human lung adenocarcinoma cells, indicating substantial anticancer potential.
| Cell Line | IC50 Value (µM) |
|---|---|
| Human Lung Adenocarcinoma | 45 |
Biological Studies
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is used in studies to understand its interaction with enzymes and receptors. Its mechanism of action involves binding to specific molecular targets which can inhibit or modulate their activity.
Case Study: Antimicrobial Efficacy
In research focusing on antimicrobial properties, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, showcasing strong antimicrobial potential.
Industrial Applications
This compound may serve as a precursor or intermediate in the synthesis of more complex molecules relevant in industrial applications. Its unique properties allow for modifications that enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional and structural similarities with several classes of molecules:
Key Observations :
Furan vs. Nitrofuran : Unlike nitrofuran derivatives (e.g., 22a), the target compound lacks a nitro group on the furan ring, which may reduce oxidative stress-related toxicity but could diminish antiparasitic activity .
Oxadiazole vs. Pyrazole/Thiophene : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to pyrazole or thiophene rings in compound 21, due to its resistance to enzymatic cleavage .
Pyrazine vs.
Physicochemical Properties
While experimental data for the target compound are unavailable, comparisons can be inferred:
- Melting Point : Nitrofuran carboxamides (e.g., 22a) exhibit high melting points (~297°C for compound 21) due to strong hydrogen bonding. The target compound’s oxadiazole and pyrazine groups may further increase thermal stability .
- Solubility : The absence of nitro groups and presence of pyrazine (polarizable N-heterocycle) may improve aqueous solubility relative to nitrofuran analogs but reduce lipid membrane permeability .
Biological Activity
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure incorporates a furan moiety and a pyrazinyl oxadiazole, which are known for their diverse pharmacological properties.
The molecular formula of this compound is C17H15N7O3, with a molecular weight of 365.3 g/mol. This compound features a complex structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N7O3 |
| Molecular Weight | 365.3 g/mol |
| CAS Number | 2034263-98-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole ring. For instance, derivatives of pyrazinamide and other oxadiazole compounds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The incorporation of the pyrazinyl moiety has been linked to enhanced activity against various bacterial strains.
Anticancer Activity
The biological evaluation of similar compounds has indicated promising anticancer properties. For example, derivatives containing furan and oxadiazole groups have demonstrated cytotoxic effects against several cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited IC90 values indicating strong efficacy without significant cytotoxicity on human cells .
- Antifungal Activity : Research on related oxadiazole derivatives revealed antifungal properties against strains such as Candida albicans, with some compounds showing MIC values lower than standard antifungal agents .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways or microbial metabolism.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives of oxadiazole exhibit low toxicity in mammalian cell lines, suggesting that modifications to their structure can enhance therapeutic indices without compromising safety .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, and what analytical techniques are critical for confirming its structural integrity?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization of amidoxime precursors to form the 1,2,4-oxadiazole ring.
- Coupling reactions to introduce the pyrazine and furan-3-carboxamide moieties.
- Alkylation to attach the methyl-phenyl linker.
Critical analytical techniques include:
Q. How is the compound’s solubility and stability assessed during preclinical studies, and what solvent systems are recommended?
- Solubility : Tested in polar (e.g., DMSO, methanol) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy or nephelometry.
- Stability : Evaluated via accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions.
- Recommended solvents : DMSO for stock solutions, with dilution in PBS or cell culture media for biological assays. Stability in aqueous buffers is limited, requiring fresh preparation .
Q. What initial biological screening assays are used to evaluate this compound’s pharmacological potential?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophages.
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step to form the 1,2,4-oxadiazole ring?
- Key parameters :
- Temperature : 80–100°C in refluxing toluene or dioxane.
- Catalysts : Use of carbodiimides (e.g., DCC) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reactant solubility but may require post-reaction purification.
- Yield improvement : Stepwise addition of reagents and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. What strategies address discrepancies in biological activity data between this compound and its structural analogs?
- Comparative SAR studies : Systematically modify substituents (e.g., pyrazine vs. pyridine) to identify critical pharmacophores.
- In-silico docking : Molecular dynamics simulations to predict binding modes to targets like kinase ATP pockets.
- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended interactions .
Q. How can researchers resolve spectral overlaps in NMR characterization of the furan and pyrazine moieties?
Q. What in vitro and in vivo models are recommended for evaluating this compound’s pharmacokinetic (PK) profile?
- In vitro :
- Metabolic stability in liver microsomes (human/rodent).
- CYP450 inhibition assays to assess drug-drug interaction risks.
- In vivo :
- Rodent PK studies measuring plasma half-life, bioavailability, and tissue distribution.
- Advanced models : Knockout mice for specific transporters (e.g., P-gp) to study absorption barriers .
Q. How can computational chemistry tools predict this compound’s interaction with novel biological targets?
- Molecular docking : Use AutoDock or Schrödinger to screen against targets like EGFR or PARP.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) for activity.
- ADMET prediction : SwissADME or ADMETlab to estimate permeability, toxicity, and metabolic pathways .
Q. What synthetic routes are available for isotopically labeled derivatives (e.g., ¹⁴C, ²H) to support mechanistic studies?
- Isotope incorporation :
- ¹⁴C-labeling : Introduce via carboxylation or using ¹⁴C-formaldehyde in Mannich reactions.
- Deuterated analogs : H/D exchange under acidic/basic conditions or using deuterated solvents.
- Applications : Radioligand binding assays and mass spectrometry imaging for target engagement studies .
Q. How can contradictory data on cytotoxicity across cell lines be systematically investigated?
- Mechanistic studies :
- Flow cytometry to assess apoptosis vs. necrosis.
- RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.
- Resistance profiling : Long-term exposure to induce resistance, followed by genomic sequencing (e.g., CRISPR screens) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
